2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
Overview
Description
2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H2Cl2N4O2 and a molecular weight of 233.01 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound, has been a subject of interest in medicinal chemistry research . A one-pot copper (II)-catalyzed coupling-cyclization has been reported, leading to small molecules based on this novel structural motif .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Cl2N4O2/c7-5-4-1-3 (12 (13)14)2-11 (4)10-6 (8)9-5/h1-2H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that several kinase inhibitors contain one or more fused heterocycles as part of their structures .Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Electrochemical Characterization and Synthesis
One study focused on the synthesis and characterization of di- and triferrocenyl (hetero)aromatics, exploring their electrochemical properties through cyclic voltammetry and spectroelectrochemistry. This research highlights the utility of heteroaromatics, similar in structure to 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, in designing materials with specific electrochemical behaviors (Pfaff et al., 2012).
Antifungal Agents
Another study reported the synthesis of new triazine compounds with potential antifungal properties. These compounds were prepared by reacting 2,4,6-trichloro-1,3,5-triazine with nucleophilic reagents, demonstrating the chemical versatility of triazine derivatives in medicinal chemistry (Sareen et al., 2007).
Precursors for Pharmaceutical Synthesis
The significance of 4-Aminopyrrolo[2,1-f][1,2,4]triazine as a key raw material in the synthesis of remdesivir, a drug tested against COVID-19, was highlighted in research describing a chemoselective cyanation process. This underscores the critical role of such heterocyclic compounds in synthesizing therapeutic agents (dos Santos et al., 2021).
Development of Energetic Materials
Research into the synthesis and structural analysis of nitrogen-rich compounds, such as s-heptazine derivatives, for the production of carbon nitride materials demonstrates the application of triazine frameworks in material science. These compounds exhibit unique properties like photoluminescence and thermal stability, making them suitable for advanced material applications (Miller et al., 2004).
Safety and Hazards
When handling 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, it’s recommended to use suitable protective clothing and avoid contact with skin and eyes. It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Mechanism of Action
Target of Action
It is known that pyrrolo[2,1-f][1,2,4]triazine, a core structure in 2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine, is an integral part of several kinase inhibitors and nucleoside drugs . Therefore, it is plausible that this compound may also interact with kinases or nucleosides.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
Properties
IUPAC Name |
2,4-dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N4O2/c7-5-4-1-3(12(13)14)2-11(4)10-6(8)9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILXDKCIJUPNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721008 | |
Record name | 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160995-45-8 | |
Record name | 2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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